Structural Dynamics and Pharmaceutical Applications of Sodium O,O'-diisopentyl dithiophosphate (CAS 58237-07-3)
Structural Dynamics and Pharmaceutical Applications of Sodium O,O'-diisopentyl dithiophosphate (CAS 58237-07-3)
Executive Summary
Sodium O,O'-diisopentyl dithiophosphate (often referred to as sodium diisoamyl dithiophosphate) is a versatile organophosphorus compound. While historically dominant in metallurgical engineering as a highly selective flotation collector, its unique bidentate S,S'-donor structure has driven its adoption into advanced chemical synthesis and drug development[1]. For pharmaceutical researchers, this compound serves as a critical intermediate in the synthesis of specialized pesticides, antifungal agents, and organophosphorus therapeutics, as well as a potent ligand for radiopharmaceutical metal chelation[2].
This technical guide deconstructs the physicochemical behavior, mechanistic reactivity, and synthetic protocols associated with Sodium O,O'-diisopentyl dithiophosphate, providing a self-validating framework for laboratory application.
Physicochemical Profiling & Structural Logic
The molecular architecture of Sodium O,O'-diisopentyl dithiophosphate ( C10H22NaO2PS2 ) dictates its behavior in both aqueous and organic systems. The molecule features a central phosphorus(V) atom tetrahedrally coordinated to two isoamyl (3-methylbutyl) alkoxy groups and two sulfur atoms. The resonance between the P=S and P-S − bonds evenly distributes the negative charge across the dithiophosphate moiety, stabilizing the sodium salt.
The bulky isoamyl groups provide significant lipophilicity, which is crucial for phase-transfer reactions and the membrane permeability of its downstream pharmaceutical derivatives. In its commercial and laboratory-grade forms, it is typically handled as a highly alkaline aqueous solution to prevent acid-catalyzed hydrolysis of the ester bonds[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 58237-07-3 | [4] |
| IUPAC Name | Sodium bis(3-methylbutoxy)-sulfanylidene-sulfido- l5 -phosphane | [4] |
| Molecular Weight | 292.37 g/mol | [4] |
| Appearance | Brown to yellow transparent liquid (aqueous solution) | [3] |
| Boiling Point | 326.3 °C at 760 mmHg | [4] |
| Flash Point | 151.1 °C | [1] |
| Operating pH | 10.0 - 13.0 | [3] |
Mechanistic Insights: Metal Chelation & Reactivity
The utility of dithiophosphates in drug development—particularly in radiopharmacy and chelation therapy—is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory. The S,S'-donor atoms possess diffuse, highly polarizable electron clouds, classifying them as "soft" bases. Consequently, they exhibit a profound thermodynamic preference for "soft" transition metals (e.g., Au, Ag, Cu, Zn) and critical radiometals like Technetium-99m (Tc-99m)[5].
When applied in radiopharmaceutical synthesis, the ligand displaces weaker coordinating solvents to form a highly stable, lipophilic metallodithiophosphate complex. The lipophilicity imparted by the diisopentyl chains allows the resulting radiotracer to cross the blood-brain barrier (BBB) or penetrate dense tumor microenvironments, making it a valuable scaffold for targeted bio-distribution studies.
Fig 1. Logical pathway of dithiophosphate metal chelation and pharmaceutical application.
Experimental Methodologies
As a Senior Application Scientist, I emphasize that the synthesis and manipulation of organophosphorus compounds require a rigorous understanding of reaction kinetics. The following protocols are designed as self-validating systems to ensure high yield and purity.
Protocol 1: Synthesis of Sodium O,O'-diisopentyl dithiophosphate
This workflow details the controlled esterification of phosphorus pentasulfide, followed by alkaline neutralization.
Step-by-Step Methodology:
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Reagent Preparation: Suspend 1 molar equivalent of finely powdered Phosphorus Pentasulfide ( P2S5 ) in an inert solvent (optional) under a nitrogen atmosphere.
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Controlled Esterification: Slowly add 4 molar equivalents of Isoamyl Alcohol (3-methyl-1-butanol) dropwise.
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Causality & Validation: P2S5 is insoluble in most solvents; the reaction proceeds via the gradual dissolution of the solid into the alcohol. Maintain the temperature strictly between 60°C and 80°C. If the temperature drops below 60°C, the reaction stalls, leading to a dangerous accumulation of unreacted precursors. Above 80°C, excessive thermal degradation occurs, releasing lethal volumes of Hydrogen Sulfide ( H2S ) gas.
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Degassing: Purge the system with nitrogen to safely vent the H2S byproduct into a specialized scrubber system.
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Neutralization: Cool the intermediate (O,O'-diisopentyl dithiophosphoric acid) to 15°C. Slowly titrate with a 30% aqueous Sodium Hydroxide (NaOH) solution until the pH stabilizes between 10.5 and 12.0.
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Causality & Validation: Maintaining a highly alkaline pH[3] ensures complete deprotonation of the acid. Failing to reach pH 10 will leave residual acid, which acts as a catalyst for the hydrolysis of the ester bonds, destroying the final product.
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Phase Separation: Allow the mixture to settle. Extract the aqueous phase containing the target sodium salt and filter through a 0.45 µm PTFE membrane to remove unreacted sulfur complexes.
Fig 2. Step-by-step synthesis workflow for Sodium O,O'-diisopentyl dithiophosphate.
Protocol 2: Heavy Metal Complexation Assay (Zinc Validation)
To validate the ligand's efficacy for downstream pharmaceutical synthesis, a rapid complexation assay using Zinc acts as a reliable proxy for radiometal behavior.
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Aqueous Solubilization: Dissolve 10 mmol of Sodium O,O'-diisopentyl dithiophosphate in 50 mL of deionized water.
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Metal Titration: Add 5 mmol of Zinc Sulfate ( ZnSO4 ) dropwise under continuous stirring at room temperature.
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Causality: Zinc acts as a borderline/soft Lewis acid. Because the dithiophosphate ligand is bidentate, it requires a 2:1 ligand-to-metal ratio to satisfy Zinc's tetrahedral coordination geometry, forming Zinc bis(O,O'-diisopentyl dithiophosphate).
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Solvent Extraction: Add 50 mL of Dichloromethane (DCM). The newly formed neutral zinc complex is highly lipophilic and will rapidly partition into the organic DCM layer.
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Validation: Separate the organic layer, dry over anhydrous MgSO4 , and evaporate the solvent. Analyze the residue via 31 P-NMR; a distinct chemical shift relative to the free ligand confirms successful chelation.
Environmental, Health, and Safety (EHS) Directives
The handling of Sodium O,O'-diisopentyl dithiophosphate demands stringent safety protocols due to its caustic nature and potential for toxic gas emission.
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Corrosivity and Tissue Damage: The compound is highly alkaline and acts as a severe irritant. Direct contact causes chemical burns to the skin and irreversible damage to the corneal epithelium[6].
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Inhalation Risks: Aerosolized mist or vapors can induce toxic pneumonitis (inflammation of the lungs)[6]. All operations must be conducted within a certified Class II fume hood.
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Chemical Incompatibilities: The product must be stored away from strong acids. Exposure to acidic environments (pH < 7) triggers rapid decomposition, releasing lethal Hydrogen Sulfide ( H2S ) gas[5].
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Storage: Store in tightly sealed, alkali-resistant containers in a cool, dark, and well-ventilated environment to prevent thermal degradation[1].
References
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PubChem. "O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274." National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. 58237-07-3,sodium O,O'-diisopentyl dithiophosphate [lookchemicals.com]
- 2. evitachem.com [evitachem.com]
- 3. Sodium Diisoamyl Dithiophosphate CAS 58237-07-3 Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [guidechem.com]
- 6. O,O-Diethyl dithiophosphate | C4H11O2PS2 | CID 9274 - PubChem [pubchem.ncbi.nlm.nih.gov]
